molecular formula C15H20N6O B4449664 7-[3-(dimethylamino)propyl]-2-ethylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

7-[3-(dimethylamino)propyl]-2-ethylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Número de catálogo: B4449664
Peso molecular: 300.36 g/mol
Clave InChI: FPWCTRWXZPNQRT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound belongs to the pyrido-triazolopyrimidinone class, characterized by a fused heterocyclic core structure. The molecule features a dimethylaminopropyl group at position 7 and an ethyl substituent at position 2.

Propiedades

IUPAC Name

11-[3-(dimethylamino)propyl]-4-ethyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6O/c1-4-13-17-15-16-10-11-12(21(15)18-13)6-9-20(14(11)22)8-5-7-19(2)3/h6,9-10H,4-5,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPWCTRWXZPNQRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C3=C(C=NC2=N1)C(=O)N(C=C3)CCCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

7-[3-(Dimethylamino)propyl]-2-ethylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, particularly focusing on its anticancer and antimicrobial activities.

Chemical Structure

The compound's structure can be represented as follows:

C14H18N6O\text{C}_{14}\text{H}_{18}\text{N}_6\text{O}

This structure includes a pyridine ring fused with a triazole and pyrimidine moiety, which is significant for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to the triazolo-pyrimidine scaffold. For instance:

  • Cell Line Studies : A series of [1,2,4]triazolo[1,5-a]pyrimidine derivatives were synthesized and tested against various human cancer cell lines. Among these, certain derivatives exhibited significant antiproliferative activities. Specifically, compound H12 showed IC50 values of 9.47 µM against MGC-803 cells and 9.58 µM against HCT-116 cells, outperforming standard chemotherapeutics like 5-Fluorouracil (5-Fu) .
  • Mechanism of Action : The mechanism involves the inhibition of the ERK signaling pathway, leading to decreased phosphorylation levels of key proteins such as ERK1/2 and AKT. This results in induced apoptosis and cell cycle arrest at the G2/M phase in cancer cells .

Antimicrobial Activity

The compound's derivatives have also been evaluated for antimicrobial properties:

  • Broad-Spectrum Activity : Compounds with similar structural features have demonstrated significant antibacterial and antiviral activities. For example, triazolo-pyrimidines have been reported to inhibit bacterial growth effectively .

Study 1: Antiproliferative Effects

A study conducted on a series of derivatives revealed that specific compounds had potent effects on MCF-7 breast cancer cells. The most active compound exhibited an IC50 value of 3.91 µM, indicating strong cytotoxic properties .

Study 2: Inhibition of Tumor Growth

Another investigation focused on the ability of a triazolo-pyrimidine derivative to inhibit tumor growth in vivo. Results indicated a significant reduction in tumor size compared to control groups when administered at optimal dosages .

Data Table

Compound NameCell LineIC50 (µM)Mechanism of Action
H12MGC-8039.47ERK signaling pathway inhibition
H12HCT-1169.58Apoptosis induction
Derivative AMCF-73.91Tubulin polymerization inhibition
Derivative BA5490.98c-Met kinase inhibition

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and analogs from the evidence:

Compound Name / Identifier Substituents (Positions) Molecular Formula Molecular Weight Notable Features Reference
Target Compound 7-(3-(Dimethylamino)propyl), 2-ethyl Inferred* Balanced lipophilicity, basicity
7-Amino-2-isopropyl derivative () 7-Amino, 2-isopropyl C₁₁H₁₂N₆O 244.258 Higher polarity due to amino group
7-(Furylmethyl)-2-pyridinyl () 7-(Furan-2-ylmethyl), 2-(pyridin-3-yl) C₁₇H₁₂N₆O₂ 356.328 Heteroaromatic substituents (π-π interactions)
6-(3-Chlorobenzyl)-5-hexyl () 6-(3-Chlorobenzyl), 5-hexyl C₁₉H₂₂ClN₅O 384.86 High lipophilicity (chlorobenzyl, hexyl)
9-(4-Methoxyphenyl)-2-methyl () 9-(4-Methoxyphenyl), 2-methyl C₂₂H₂₆N₇O₂ 444.49 Electron-rich methoxyphenyl group

*Inferred molecular formula for target compound: Likely C₁₇H₂₃N₇O (based on core + substituents).

Key Observations:

Substituent Effects on Polarity: The target compound’s dimethylaminopropyl group introduces basicity, contrasting with the polar amino group in and the nonpolar hexyl chain in . This difference may impact solubility and membrane permeability .

The methoxyphenyl group in provides electron-donating effects, which may stabilize charge-transfer interactions compared to the target’s alkyl substituents .

Synthetic and Pharmacological Insights: highlights the use of ionic liquids (BMIM-PF₆) in synthesis, which may improve reaction efficiency compared to traditional methods for the target compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-[3-(dimethylamino)propyl]-2-ethylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Reactant of Route 2
Reactant of Route 2
7-[3-(dimethylamino)propyl]-2-ethylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.